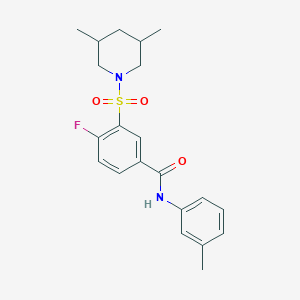

3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of the amide bond between an acid and an amine. In the context of the provided papers, similar compounds have been synthesized using various methods. For example, the synthesis of dopamine D2 receptor ligands involved the Claisen rearrangement of O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxysalicylic acid, followed by the introduction of fluorine onto the ethyl side chains . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The substitution pattern on the benzene ring and the nature of the amide substituents can significantly influence the binding affinity and selectivity of these compounds to biological targets. For instance, the presence of a fluorine atom can affect the lipophilicity and electronic distribution of the molecule, potentially enhancing its biological activity .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including amide bond formation, halogenation, and sulfonamide linkage formation. The presence of a sulfonamide group in the compound suggests that it could be synthesized through a reaction between a suitable sulfonyl chloride and an amine. The fluorine atom on the aromatic ring could be introduced through halogenation reactions, such as electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, fluorescence, and binding affinity, can be influenced by their functional groups and substitution patterns. For example, the fluorescence properties of benzamides can vary with pH and solvent, which is important for their determination in drugs and biological fluids . The introduction of a fluorine atom can also affect the compound's physical properties, such as boiling point and density, as well as its chemical reactivity .

Applications De Recherche Scientifique

Synthesis and Biological Activity

3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide and its derivatives have been explored extensively in the realm of synthetic chemistry and biological activity studies. These compounds are notable for their structural complexity and potential biological applications, particularly in medicinal chemistry.

One of the pivotal research areas involves the synthesis and evaluation of hypoglycemic benzoic acid derivatives, where similar structures to this compound have demonstrated significant activity. For instance, compounds derived from meglitinide analogs, bearing resemblances in their sulfonyl and amide functionalities, have shown substantial hypoglycemic effects. These compounds, through meticulous structural modifications, have yielded variants like repaglinide, which is FDA and EMEA approved for type 2 diabetic treatment, highlighting the therapeutic potential of such chemistries (Grell et al., 1998).

Antimicrobial and Antiviral Applications

Further extending the applications, derivatives embodying the sulfonamide moiety have been synthesized and tested for antimicrobial activities. A study on 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamides revealed their potent antibacterial and antifungal properties, suggesting the role of sulfonamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).

Moreover, isatin derivatives incorporating sulfonamide groups have been evaluated for their antiviral activities, particularly against HCV and SARS-CoV viruses. The inclusion of fluorine atoms and sulfonamide linkages in these compounds has contributed to their antiviral efficacy, showcasing the broad-spectrum potential of such chemical frameworks (Selvam et al., 2008).

Material Science and Polymer Chemistry

In material science, the structural motifs similar to this compound have been utilized in the synthesis of advanced polymers. For instance, aromatic polyamides incorporating ether and sulfone links have been developed, demonstrating high solubility and thermal stability. These polymers, derived from ether-sulfone-dicarboxylic acids, showcase the application of sulfonyl and amide groups in creating high-performance materials (Hsiao & Huang, 1997).

Safety and Hazards

Propriétés

IUPAC Name |

3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-fluoro-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3S/c1-14-5-4-6-18(10-14)23-21(25)17-7-8-19(22)20(11-17)28(26,27)24-12-15(2)9-16(3)13-24/h4-8,10-11,15-16H,9,12-13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTDJYWDVJEVPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516013.png)

![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)

![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)